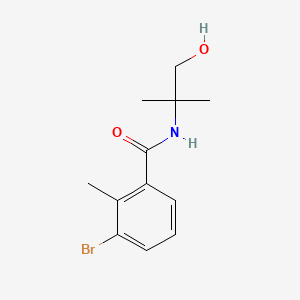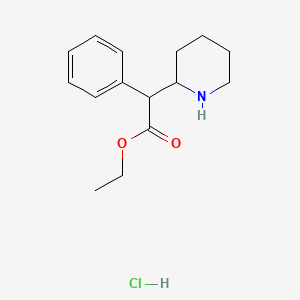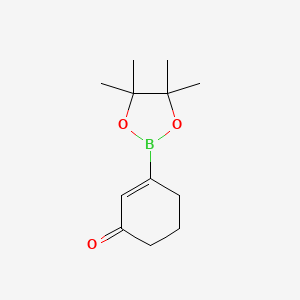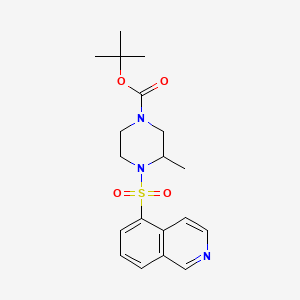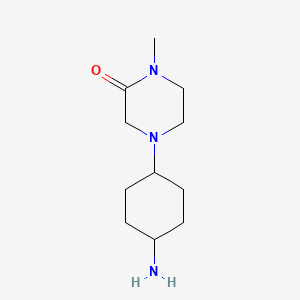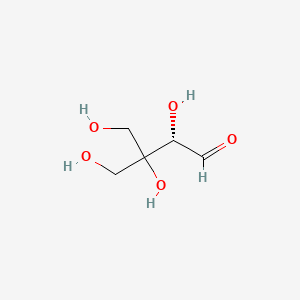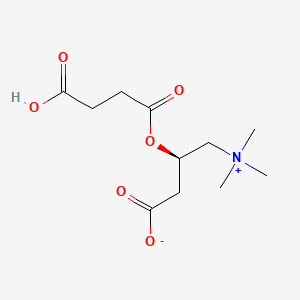
Tris(1,3-dichloro-2-propyl) Phosphate-d15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1,3-dichloro-2-propyl) Phosphate-d15: is a deuterated analog of Tris(1,3-dichloro-2-propyl) Phosphate, a widely used organophosphorus flame retardant. The deuterated version is often utilized in scientific research to study the behavior and fate of the non-deuterated compound in various environments.
Mecanismo De Acción
- Tris(1,3-dichloro-2-propyl) Phosphate-d15 is a deuterium-labeled version of Tris(1,3-dichloro-2-propyl) Phosphate .
- Deuteration, as seen in this compound, can impact pharmacokinetics and metabolic profiles of drugs .
Target of Action
Mode of Action
Result of Action
Análisis Bioquímico
Cellular Effects
Exposure to Tris(1,3-dichloro-2-propyl) Phosphate-d15 has been implicated in hepatotoxicity . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,3-dichloro-2-propyl) Phosphate-d15 typically involves the reaction of deuterated 1,3-dichloro-2-propanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tris(1,3-dichloro-2-propyl) Phosphate-d15 can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with fewer chlorine atoms.
Substitution: Substituted products where chlorine atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Tris(1,3-dichloro-2-propyl) Phosphate-d15 is used as a reference standard in analytical chemistry to study the behavior of its non-deuterated counterpart in various matrices.
Biology: In biological research, the compound is used to investigate the metabolic pathways and toxicological effects of organophosphorus flame retardants.
Medicine: While not directly used in medicine, the compound’s study helps understand the potential health impacts of exposure to organophosphorus flame retardants.
Industry: The compound is used in the development of safer flame retardants and in the study of their environmental impact.
Comparación Con Compuestos Similares
- Tris(2-chloroethyl) Phosphate
- Tris(2,3-dibromopropyl) Phosphate
- Tris(1,3-dichloroisopropyl) Phosphate
Uniqueness: Tris(1,3-dichloro-2-propyl) Phosphate-d15 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing studies and in understanding the environmental fate and behavior of its non-deuterated counterpart.
Propiedades
Número CAS |
1447569-77-8 |
|---|---|
Fórmula molecular |
C9H15Cl6O4P |
Peso molecular |
445.98 |
Nombre IUPAC |
tris(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
Clave InChI |
ASLWPAWFJZFCKF-BXSQCBKHSA-N |
SMILES |
C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl |
Sinónimos |
1,3-Dichloro-2-propanol Phosphate-d15; 3PC-R-d15; Antiblaze 195-d15; CRP-d15; FR 10-d15; Fyrol FR 2-d15; PF 38-d15; PF 38/3-d15; TDCPP-d15; Tri(1,3-dichloroisopropyl) Phosphate-d15; Tris(1,3-dichloroisopropyl)phosphate-d15; Tris(1-chloromethyl-2-chlo |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


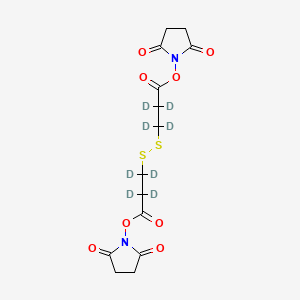

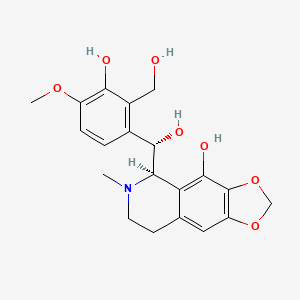
![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)
